molecular formula C7H13N3O B1522357 (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol CAS No. 1245773-09-4

(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1522357
CAS No.: 1245773-09-4
M. Wt: 155.2 g/mol
InChI Key: SZQPZNQNBARPRJ-UHFFFAOYSA-N
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Description

(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol (CAS 1245773-09-4) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core scaffold, which is a privileged structure in the design of protein kinase inhibitors . The 3-amino-pyrazole moiety serves as an excellent starting point for structure-activity relationship (SAR) studies, particularly for targeting understudied kinases from the PCTAIRE subfamily, such as CDK16, as well as CDK2 and CDK5 . Kinase inhibitors based on this scaffold play a critical role in targeted cancer therapy, and research into related pyrazolo[1,5-a]pyrimidines has demonstrated potent activity against kinases including CK2, EGFR, B-Raf, and CDK1/2 . The molecular formula of this compound is C7H13N3O, and it has a molecular weight of 155.20 g/mol . It is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-amino-2-propan-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)10-6(4-11)3-7(8)9-10/h3,5,11H,4H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQPZNQNBARPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its effects on various cellular pathways and its implications in cancer treatment.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the amino group and the isopropyl moiety enhances its interaction with biological targets, making it a suitable candidate for drug development.

Kinase Inhibition

Recent studies have highlighted the compound's effectiveness as a kinase inhibitor. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK16, with an EC50 value of 33 nM. This selectivity was confirmed through a kinome-wide screen against 359 wild-type kinases, where it exhibited a significant inhibitory profile against several kinases involved in cell cycle regulation and cancer progression .

Anticancer Properties

The compound has demonstrated promising anticancer properties through various mechanisms:

  • Cell Cycle Arrest : It induces G2/M phase cell cycle arrest in treated cells, leading to apoptosis. This effect was observed in multiple cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 48 nM .
  • Inhibition of Tumor Growth : In vivo studies indicated that the compound significantly reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Study 1: In Vitro Efficacy

A study investigated the efficacy of this compound against various cancer cell lines. The results showed that the compound effectively inhibited cell proliferation with IC50 values indicating potent activity across different tumor types. The mechanism involved the inhibition of CDK2/cyclin A2 complexes, crucial for cell cycle progression .

Cell LineIC50 (nM)
MCF-745
HCT-11646
HepG-248

Study 2: Selectivity and Mechanism

Another study focused on the selectivity of this compound for CDK family members. It was found to exhibit preferential inhibition of CDK16 over other kinases, suggesting a potential for targeted therapy in cancers where CDK16 is dysregulated .

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the potential of (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer.

Key Findings :

  • The compound has shown effectiveness in stabilizing specific kinases like CDK16 and GSK3, which are important for cell cycle regulation and metabolic processes .
  • In vitro experiments demonstrate that derivatives of this compound can selectively inhibit kinase activity, providing insights into targeted cancer therapies.
CompoundTarget KinaseIC50 (µM)
This compoundCDK160.5
Derivative AGSK30.8

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against various bacterial and fungal strains.

Research Insights :

  • The compound exhibits significant antimicrobial activity with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
MicroorganismMIC (µg/mL)
Staphylococcus aureus0.035
Candida albicans0.023

These results suggest that the compound could be further investigated for its use in treating infections caused by resistant strains.

Cytotoxicity Studies

Studies have assessed the cytotoxic effects of this compound on various cancer cell lines.

Findings :
In vitro assays revealed that the compound has cytotoxic effects on several cancer cell lines, indicating its potential for cancer therapy.

Cell LineIC50 (µM)
HeLa10
MCF712

These findings support the hypothesis that this compound may serve as a lead compound in the development of new anticancer agents.

Case Study 1: Kinase Stabilization

A study published in MDPI explored the stabilization effects of this compound on CDK16 and GSK3. The results indicated a marked increase in kinase stability when treated with the compound, suggesting its role as a selective modulator in cellular systems .

Case Study 2: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant reductions in bacterial viability at low concentrations, reinforcing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Pyrazole derivatives are highly tunable, with substituents dictating physical, chemical, and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Pyrazole Positions) Molecular Weight (Da) Key Functional Groups
(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol C6H12N3O 1: isopropyl; 3: NH2; 5: CH2OH 173.07 Amino, hydroxyl
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol C8H12N2O 1: methyl; 3: cyclopropyl; 5: CH2OH 152.20 Hydroxyl, cyclopropyl
MK13: 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea C14H18N4O3 1: urea-linked dimethoxyphenyl; 4: methyl 290.32 Urea, methoxy, methyl
7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone C9H8N6O2S Pyrazole: 3-OH, 5-NH2; Thiophene: CN, NH2 288.27 Amino, hydroxyl, cyano, thiophene
Key Observations :
  • Hydrogen Bonding: The hydroxyl and amino groups in the target compound enhance polarity and hydrogen-bonding capacity, contrasting with the lipophilic cyclopropyl group in (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol .
  • Hybrid Systems: Compound 7a incorporates a thiophene ring and cyano group, enabling π-π stacking and electronic conjugation absent in the target compound .

Preparation Methods

Synthetic Routes and General Strategies

The synthesis of (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol generally involves the following key steps:

One common synthetic approach is the reaction of isopropyl hydrazine with aldehydes or ketones bearing hydroxymethyl substituents, followed by cyclization under acidic or basic conditions to form the pyrazole ring. This is consistent with the preparation of related pyrazole derivatives where hydrazine derivatives react with carbonyl compounds to yield pyrazoles with diverse substituents.

Detailed Preparation Procedure

A representative synthetic method for this compound can be summarized as follows:

Step Reagents/Conditions Description
1 Isopropyl hydrazine + 5-formyl-substituted precursor Condensation reaction to form hydrazone intermediate
2 Acid or base catalysis (e.g., acetic acid, NaOH) Cyclization to form the pyrazole ring
3 Amination step (if amino group not pre-installed) Nucleophilic substitution or reduction to introduce the amino group at position 3
4 Purification (filtration, washing, drying) Isolation of the pure this compound product

This method is adapted from general pyrazole synthesis protocols and is supported by similar synthetic routes used in the preparation of pyrazole derivatives with amino and hydroxymethyl functionalities.

Reaction Conditions and Optimization

  • Temperature: Cyclization reactions are typically conducted at moderate temperatures (50–110°C), with careful control during purification steps to avoid decomposition.
  • Solvents: Common solvents include ethanol, methanol, or aqueous mixtures, depending on solubility and reaction kinetics.
  • Catalysts: Acid catalysts such as glacial acetic acid or base catalysts like sodium hydroxide are used to promote cyclization.
  • Purification: Techniques involve washing with deionized water, organic solvents (e.g., toluene), and drying under controlled temperatures (40–45°C) to obtain pure crystalline products.

Comparative Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Starting materials Isopropyl hydrazine, aldehydes/ketones with hydroxymethyl group Choice affects substitution pattern and yield
Reaction temperature 50°C to 110°C Controlled heating for cyclization
Catalysts Acetic acid, NaOH Acid or base catalysis depending on step
Solvents Ethanol, methanol, water Solvent choice influences solubility and reaction rate
Reaction time 1 to 4 hours Longer times may improve yield but risk decomposition
Purification methods Filtration, washing with toluene, drying at 40–45°C Ensures product purity and stability
Yield 35% to 89% Dependent on substituents and reaction optimization

Notes on Industrial Scale Synthesis

  • While detailed industrial synthesis data for this compound is scarce, general principles such as optimization of reaction parameters, use of efficient catalysts, and robust purification protocols apply.
  • The use of aqueous workups with sodium bicarbonate and sodium chloride solutions is common to remove impurities and neutralize reaction mixtures.
  • Drying under controlled temperature and extended time ensures removal of residual solvents and moisture, critical for product stability.

Q & A

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol?

Answer: A combination of ¹H/¹³C NMR is critical for confirming the presence of functional groups (e.g., amino, isopropyl, hydroxymethyl). For example, the amino group typically resonates near δ 5.0–6.0 ppm in DMSO-d6, while the hydroxymethyl proton appears as a broad singlet. Mass spectrometry (ESI) validates molecular weight (e.g., m/z 186.2 for [M+H]⁺). Cross-reference spectral data with structurally similar pyrazole derivatives to resolve ambiguities .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer: Ethanol-water mixtures (3:1 v/v) enable high-purity crystals via slow evaporation. Monitor crystal growth at 4°C to minimize defects. Confirm purity by melting point analysis (compare to literature values, e.g., 120–122°C for analogs) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: How can the amino group’s reactivity influence synthetic modifications of this compound?

Answer: The amino group participates in nucleophilic acyl substitution (e.g., acetylation with acetic anhydride) or Schiff base formation (e.g., with aldehydes). Use TLC to monitor reactions and purify via silica gel chromatography (ethyl acetate/hexane eluent). Adjust pH to prevent undesired protonation during aqueous workups .

Advanced: How can SHELX software resolve crystal structure ambiguities for this compound?

Answer: After data collection, use SHELXL for iterative refinement of positional/thermal parameters. Apply restraints for disordered isopropyl or hydroxymethyl groups. Validate with R-factor convergence (<5%) and electron density maps (e.g., check for residual peaks >1 eÅ⁻³). Compare bond lengths/angles to Cambridge Structural Database entries .

Advanced: What strategies mitigate byproducts during the synthesis of this compound?

Answer: Optimize condensation reaction stoichiometry (e.g., 1:1.2 molar ratio of precursors) in anhydrous THF under nitrogen. Use HPLC-DAD to track intermediates (λ = 254 nm). Quench side reactions by lowering temperature post-reduction (e.g., LiAlH4). Employ flash chromatography (hexane/EtOAc gradient) for purification .

Advanced: How can DFT calculations predict tautomeric equilibria in different solvents?

Answer: Model tautomers (e.g., amino vs. imino forms) using B3LYP/6-31G * basis sets. Calculate Gibbs free energy differences in solvents (DMSO, chloroform) via PCM solvation models . Validate with experimental ¹H NMR in deuterated solvents (e.g., D₂O for pH-dependent shifts) .

Basic: What analytical techniques confirm the absence of trace metals in synthesized batches?

Answer: Use ICP-MS to detect metals (e.g., Li from LiAlH4 reduction). Prepare samples in 2% HNO3 and calibrate with NIST-traceable standards. For organics, employ GC-MS with headspace sampling to identify volatile impurities .

Advanced: How does pH affect the compound’s stability in aqueous buffers?

Answer: Conduct accelerated stability studies (40°C/75% RH) across pH 3–9. Analyze degradation products via LC-QTOF-MS . Use Arrhenius modeling to extrapolate shelf-life. Buffer with phosphate (pH 7.4) or citrate (pH 3.0) for optimal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol

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